CD161

Übersicht

Beschreibung

CD161, auch bekannt als Killerzell-Lektin-ähnlicher Rezeptor-Subfamilie B-Mitglied 1, ist ein C-Typ-Lektin-ähnlicher Rezeptor, der vom KLRB1-Gen kodiert wird. Es wird vorwiegend auf der Oberfläche von natürlichen Killerzellen, Schleimhaut-assoziierten invarianten T-Zellen und Subpopulationen von CD4+ und CD8+ T-Zellen exprimiert. This compound spielt eine entscheidende Rolle bei der Regulation von Immunantworten, insbesondere im Zusammenhang mit Infektionen und Krebs .

Herstellungsmethoden

Die Herstellung von this compound beinhaltet in der Regel rekombinante DNA-Technologie. Das Gen, das this compound codiert, wird in einen Expressionsvektor kloniert, der dann in eine geeignete Wirtszelle, wie z. B. Chinesische Hamster-Ovarzellen, eingebracht wird. Die Wirtszellen werden unter bestimmten Bedingungen kultiviert, um das this compound-Protein zu exprimieren, das anschließend mit Affinitätschromatographie-Techniken gereinigt wird .

Vorbereitungsmethoden

The preparation of CD161 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .

Analyse Chemischer Reaktionen

CD161 ist ein Protein und unterliegt nicht traditionellen chemischen Reaktionen wie kleine organische Moleküle. Es kann mit verschiedenen Liganden interagieren und posttranslationale Modifikationen erfahren. Eine der wichtigsten Interaktionen ist die mit seinem Liganden CLEC2D, der die Aktivierung von natürlichen Killerzellen und T-Zellen hemmt . Zusätzlich kann this compound glykosyliert werden, was seine Stabilität und Funktion beeinflusst .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

Role in Tumor Microenvironment:

CD161 is highly expressed on tumor-infiltrating T cells, particularly in various solid tumors. Studies have shown that this compound+ T cells are associated with improved survival outcomes in patients with cancers such as oropharyngeal squamous cell carcinoma (OPSCC) driven by human papillomavirus (HPV) . The presence of this compound+ cytotoxic T lymphocytes (CTLs) correlates with a more robust immune response, suggesting that these cells may be critical for effective antitumor immunity .

Therapeutic Targeting:

Recent research indicates that targeting the this compound inhibitory receptor can enhance T cell-mediated immunity against tumors. Fully human monoclonal antibodies designed to block the interaction between this compound and its ligand CLEC2D have demonstrated increased T cell cytotoxicity and cytokine production in vitro and in vivo . This approach is being explored as a potential immunotherapy strategy to improve patient outcomes in hematological malignancies.

Prognostic Biomarker

This compound has been identified as a potential prognostic biomarker across various cancer types. A pan-cancer analysis revealed that high expression levels of this compound are linked to better overall survival and disease-specific survival rates in multiple malignancies, including kidney renal papillary cell carcinoma, glioblastoma multiforme, and pancreatic adenocarcinoma . This suggests that this compound could serve as an important indicator of tumor immunogenicity and patient prognosis.

Immune Regulation

Inflammatory Response:

Research has highlighted the role of this compound in modulating inflammatory responses. This compound+ T cells exhibit a unique phenotype characterized by their ability to produce type 1 cytokines, which are crucial for effective immune responses against pathogens and tumors . The dynamic expression of this compound in conjunction with other immune checkpoints suggests its involvement in fine-tuning the balance between immune activation and tolerance .

Immune Checkpoint Interactions:

Studies indicate that this compound interacts with other immune checkpoint molecules, potentially influencing their function. The correlation between this compound expression and other immunoregulatory markers underscores its relevance in shaping the immune landscape within tumors .

Case Study 1: HPV-Positive Oropharyngeal Cancer

A study investigated the role of this compound+ CTLs in patients with HPV-positive OPSCC. It found that these cells were not only more prevalent but also exhibited enhanced functionality compared to their this compound- counterparts. Patients with higher intratumoral levels of this compound+ CTLs had significantly better treatment responses and overall survival rates .

Case Study 2: Hematological Malignancies

In a series of experiments involving various hematological malignancies, treatment with anti-CD161 monoclonal antibodies resulted in increased T cell activation and improved survival outcomes in humanized mouse models. This highlights the therapeutic potential of targeting this compound in blood cancers .

Data Table: Summary of Findings on this compound Applications

Wirkmechanismus

CD161 exerts its effects by interacting with its ligand CLEC2D, which is expressed on various cell types, including dendritic cells and tumor cells. The binding of this compound to CLEC2D inhibits the activation and cytotoxic function of natural killer cells and T cells. This interaction plays a role in maintaining immune homeostasis and preventing excessive immune responses . In the context of cancer, blocking the this compound-CLEC2D interaction can enhance the immune response against tumor cells .

Vergleich Mit ähnlichen Verbindungen

CD161 ist in seiner Struktur und Funktion im Vergleich zu anderen Immun-Checkpoint-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Programmiertes Zelltod-Protein 1 (PD-1): Ähnlich wie this compound ist PD-1 ein inhibitorischer Rezeptor, der die T-Zellfunktion reguliert.

Zytotoxisches T-Lymphozyten-assoziiertes Protein 4 (CTLA-4): CTLA-4 ist ein weiterer inhibitorischer Rezeptor, der die T-Zell-Aktivierung herunterreguliert.

Lymphozyten-Aktivierungsgen 3 (LAG-3): LAG-3 ist ein inhibitorischer Rezeptor, der an MHC-Klasse-II-Moleküle bindet und die T-Zell-Aktivierung negativ reguliert.

This compound unterscheidet sich in seiner spezifischen Interaktion mit CLEC2D und seiner Expression auf natürlichen Killerzellen und Schleimhaut-assoziierten invarianten T-Zellen, die für andere Immun-Checkpoint-Rezeptoren nicht typisch sind .

Biologische Aktivität

CD161, also known as KLRB1, is a C-type lectin-like receptor predominantly expressed on natural killer (NK) cells and certain T cell subsets. Its biological activity is significant in various immunological contexts, particularly in tumor immunity, T cell activation, and immune regulation. This article explores the multifaceted roles of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound Functionality

This compound is implicated in several immune responses:

- Cytotoxic Activity : this compound+ T cells exhibit enhanced cytotoxic capabilities compared to their this compound- counterparts. This is particularly evident in tumor-infiltrating lymphocytes (TILs), where high levels of this compound correlate with improved patient outcomes in cancers such as oropharyngeal squamous cell carcinoma (OPSCC) .

- Immune Checkpoint Regulation : While traditionally viewed as an inhibitory receptor, recent studies suggest that this compound may function differently depending on the context. For instance, CD4+this compound+ effector memory T cells are associated with increased survival rates in OPSCC, indicating a potential role in promoting anti-tumor immunity rather than merely inhibiting it .

1. This compound in Oropharyngeal Squamous Cell Carcinoma (OPSCC)

A study involving patients with HPV-positive OPSCC revealed that CD4+this compound+ T cells were significantly enriched in the tumor microenvironment (TME) of those exhibiting a positive immune response. These cells were linked to better disease-specific survival (DSS) outcomes . The dynamic expression of this compound contrasted with immune checkpoint molecules like PD-1, suggesting a unique regulatory mechanism that enhances T cell responses under therapeutic conditions.

2. Therapeutic Vaccination Impact

Research demonstrated that therapeutic vaccination could expand the population of type 1 cytokine-producing CD4+this compound+ T cells. This expansion was correlated with improved clinical outcomes, reinforcing the idea that this compound+ T cells can be pivotal in enhancing anti-tumor immunity through vaccination strategies .

3. Role in Hematological Malignancies

In hematological cancers, this compound was found to be upregulated on tumor-infiltrating T cells. Targeting the this compound inhibitory receptor with monoclonal antibodies enhanced T cell and NK cell-mediated immunity, leading to significant survival benefits in preclinical models . This highlights the dual role of this compound as both a marker of immune activation and a potential target for immunotherapy.

Table 1: Expression Patterns of this compound in Different Cell Types

| Cell Type | This compound Expression Level | Functional Role |

|---|---|---|

| NK Cells | High | Cytotoxic activity; innate immune response |

| CD4+ T Cells | Variable | Effector memory subset associated with better survival |

| CD8+ T Cells | Moderate | Cytotoxic activity; varies with tumor context |

| Regulatory T Cells (Tregs) | Low | Immune suppression |

Table 2: Clinical Outcomes Associated with this compound Expression

Eigenschaften

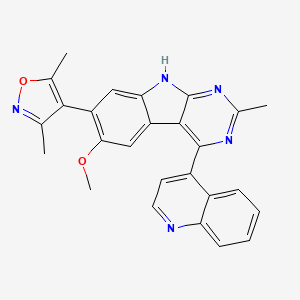

IUPAC Name |

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEANZCXROGPSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.